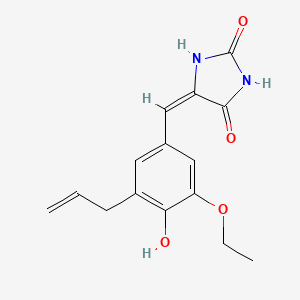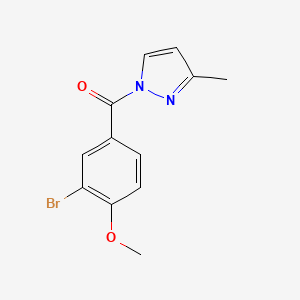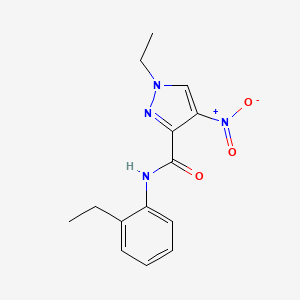
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as AEIH, is a chemical compound with potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been studied extensively for its biological activities.
作用機序
The mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time. It also has limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more stable and soluble analogs of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione that can be used in a wider range of assays. Another area of research is the investigation of the mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential targets. The use of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione in combination with other drugs or therapies is also an area of interest. Finally, the clinical development of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione for the treatment of cancer, diabetes, and neurodegenerative diseases is a promising avenue for future research.
合成法
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with urea and acetic anhydride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its neuroprotective effects and its ability to improve cognitive function.
特性
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHRKMHYCEFHH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)




![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)